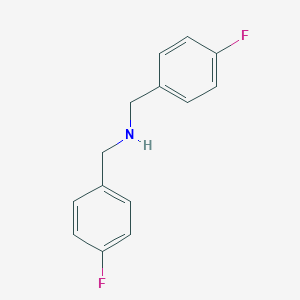

Bis(4-fluorobenzyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-fluorobenzyl)amine

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of Bis(4-fluorobenzyl)amine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Significance of Fluorinated Benzylamines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

This compound, a disubstituted secondary amine, belongs to this critical class of fluorinated building blocks. Its precursor, 4-fluorobenzylamine, is a key intermediate in the synthesis of pharmaceuticals, including antidepressants and anti-anxiety medications, and serves as a versatile precursor for PET radiotracers.[2][3] This guide focuses on the synthesis, characterization, and potential utility of this compound, providing a foundational understanding for its application in advanced chemical synthesis and drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 134227-41-1 | [4][5][6] |

| Molecular Formula | C₁₄H₁₃F₂N | [4][5] |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [4] |

| Molecular Weight | 233.26 g/mol | [4][5] |

| Appearance | Not explicitly documented; likely a solid or oil | - |

| Storage | 2-8°C, under inert atmosphere is recommended | [5] |

Synthesis Protocol: Reductive Amination

The most direct and efficient method for synthesizing this compound is through the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. This reaction proceeds in two key stages: the formation of an intermediate imine followed by its reduction to the target secondary amine.

Causality Behind Experimental Choices:

-

Reaction: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.[7]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected as the reducing agent. Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde, allowing for the one-pot formation and reduction of the imine.[8] It is also less water-sensitive than other common agents.

-

Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-reactive and effectively solubilizes the reactants and the STAB reagent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq), 4-fluorobenzylamine (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the solution at room temperature for 20-30 minutes.

-

Expert Insight: Using a slight excess of the amine can help drive the imine formation to completion.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred solution in portions. The reaction is mildly exothermic.

-

Trustworthiness: Portion-wise addition of the reducing agent allows for better temperature control and prevents runaway reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 12-24 hours).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

This compound is a valuable secondary amine building block for creating more complex molecular architectures. Its utility stems from the advantageous properties conferred by the fluorine atoms and the reactivity of the secondary amine group.

Role as a Pharmaceutical Intermediate

The true potential of this compound lies in its role as a scaffold for novel therapeutic agents. The presence of two fluorobenzyl groups can enhance lipophilicity and metabolic stability, which are critical parameters in drug design.

A notable application is in the synthesis of complex heterocyclic structures. For instance, derivatives of this compound have been used to create novel cyclotriphosphazenes, which have demonstrated significant biological activity.[9] These compounds have been investigated for their DNA-cleavage and antimicrobial properties, highlighting a potential therapeutic avenue.[9]

Conceptual Application Workflow

Caption: Role of this compound in drug discovery.

Safety and Handling

-

Primary Hazards: The precursor, 4-fluorobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[10][11][12][13] It is harmful if swallowed or in contact with skin.[14] It is therefore imperative to handle this compound with the same level of caution.

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

-

Disclaimer: This safety information is based on the known hazards of a structurally related precursor. Always consult a comprehensive, compound-specific SDS if available and perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and materials science. Its fluorinated structure offers inherent advantages for modulating the physicochemical properties of larger, more complex molecules. The robust synthesis via reductive amination allows for its reliable production in a laboratory setting. As research into fluorinated pharmaceuticals continues to expand, the utility of scaffolds like this compound is poised to grow, offering chemists a powerful tool for the design of next-generation therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 4-Fluorobenzylamine. [Link]

-

Taylor & Francis Online. Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. [Link]

-

Fisher Scientific. Safety Data Sheet for 4-Fluorobenzylamine. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C14H13F2N | CID 834401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. a2bchem.com [a2bchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fr [fishersci.fr]

- 12. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]

- 13. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Foundational Role of Molecular Weight

An In-depth Technical Guide to the Molecular Weight and Characterization of Bis(4-fluorobenzyl)amine

This guide provides an in-depth exploration of this compound, focusing on the critical importance of its molecular weight in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to discuss its determination, its role in synthesis, and its implications for the compound's application as a key chemical intermediate.

In the landscape of synthetic chemistry and drug discovery, precision is paramount. The molecular weight of a compound is not merely a number; it is a cornerstone of its identity. For this compound, a symmetrical secondary amine, an accurate understanding of its molecular weight is fundamental to every aspect of its lifecycle—from stoichiometric calculations in synthesis to analytical validation and its use as a building block for complex, biologically active molecules. This guide elucidates the multifaceted significance of this core chemical property.

Section 1: Core Physicochemical Properties of this compound

The identity and purity of a chemical compound are established through its physicochemical properties. The molecular weight, in conjunction with other key data points, provides a robust profile for researchers. This compound is a disubstituted amine with two fluorinated phenyl rings, a structure that imparts specific characteristics relevant to its application in medicinal chemistry.

Quantitative data for this compound are summarized below. The distinction between average molecular weight (calculated using the weighted average of natural isotopic abundance) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is critical. The former is used for bulk stoichiometric calculations, while the latter is essential for high-resolution mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₂N | [1][2] |

| Average Molecular Weight | 233.26 g/mol | [1][2] |

| Monoisotopic Mass | 233.10160574 Da | [1] |

| CAS Number | 134227-41-1 | [1][2] |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [1] |

| Density | 0.981 g/cm³ at 25 °C (estimated) | |

| Boiling Point | 184 - 185 °C (estimated from related compounds) | |

| Melting Point | 10 °C (estimated from related compounds) |

Section 2: Synthesis and Stoichiometric Integrity

The synthesis of this compound typically proceeds via standard organic chemistry pathways for secondary amine formation. A common and illustrative method is the reductive amination involving 4-fluorobenzaldehyde and 4-fluorobenzylamine. The success of this synthesis relies entirely on the precise molar ratios of reactants, which are determined using their respective molecular weights.

Causality in Experimental Design: The choice of a 1:1 molar ratio between the aldehyde and the amine, with a slight excess of the reducing agent, is dictated by the reaction mechanism. An accurate calculation, grounded in the molecular weights of the starting materials (4-fluorobenzylamine: 125.15 g/mol [3][4]; 4-fluorobenzaldehyde: 124.11 g/mol ), ensures the complete consumption of the limiting reagent and maximizes the yield of the desired product, this compound (233.26 g/mol ).

Generalized Synthetic Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzylamine (1.0 molar equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add 4-fluorobenzaldehyde (1.0 molar equivalent).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine (an imine).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in portions (approx. 1.1 molar equivalents). The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the aromatic rings.

-

Quenching and Workup: After the reaction is complete, quench the excess reducing agent by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or vacuum distillation, to yield pure this compound.

Sources

An In-depth Technical Guide to the Physical Properties of Bis(4-fluorobenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-fluorobenzyl)amine is a secondary amine of interest in medicinal chemistry and synthetic organic chemistry. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a framework for its handling, characterization, and application in a research and development setting. While extensive experimental data for this specific compound is not widely published, this paper synthesizes information from established chemical principles and analogous structures to provide a reliable technical profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine its physical properties with precision.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of drug discovery and development, the physical properties of a molecule are not mere data points; they are critical determinants of a compound's viability as a therapeutic agent. Properties such as melting point, boiling point, solubility, and spectral characteristics influence everything from reaction kinetics during synthesis to the bioavailability and stability of the final drug product. For a molecule like this compound, which possesses two fluorinated benzyl groups, these properties are shaped by a unique interplay of intermolecular forces, including dipole-dipole interactions and potential, albeit weak, hydrogen bonding. The fluorine substituents, in particular, can significantly alter the electronic and lipophilic character of the molecule compared to its non-fluorinated analogue, impacting its interactions with biological targets and its pharmacokinetic profile.

This guide is structured to provide a deep dive into the physical properties of this compound, beginning with its fundamental identifiers and moving towards a detailed exploration of its expected and known characteristics. The causality behind these properties, rooted in the principles of physical organic chemistry, will be a central theme.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. This compound is a symmetrical secondary amine, a structural feature that dictates many of its physical characteristics.

Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [1] |

| CAS Number | 134227-41-1 | [1] |

| Molecular Formula | C₁₄H₁₃F₂N | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Physical Form | Liquid |

Molecular Structure and Bonding

The structure of this compound, with its central nitrogen atom bonded to two 4-fluorobenzyl groups, is key to understanding its physical behavior.

Caption: Molecular graph of this compound.

The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a hydrogen bond acceptor. The presence of the N-H bond allows it to also act as a hydrogen bond donor, a critical factor influencing its boiling point and solubility. The two aromatic rings introduce van der Waals forces and potential for pi-pi stacking, while the highly electronegative fluorine atoms create significant dipole moments within the molecule.

Physicochemical Properties: Knowns and Predictions

While specific experimental data for this compound is sparse in peer-reviewed literature, we can infer its properties based on its structure and the well-documented behavior of secondary amines.

Boiling Point

The boiling point of a liquid is a measure of the energy required to overcome intermolecular forces. For secondary amines like this compound, hydrogen bonding, although weaker than in primary amines due to steric hindrance from the bulky benzyl groups, is a significant contributor to its boiling point.

-

Prediction: The boiling point is expected to be significantly higher than that of its non-fluorinated counterpart, dibenzylamine (boiling point ~300 °C), due to the increased molecular weight and polarity imparted by the fluorine atoms. However, it is likely to be lower than a primary amine of similar molecular weight due to reduced hydrogen bonding capability.

Experimental Protocol for Boiling Point Determination (Micro-scale)

This method is suitable for determining the boiling point of a small sample of liquid.

-

Apparatus Setup:

-

Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observe the capillary tube. A fine stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

-

-

Measurement:

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[3][4]

-

Caption: Workflow for micro-scale boiling point determination.

Solubility

The solubility of a compound is dictated by the "like dissolves like" principle. As a secondary amine, this compound has both polar (N-H bond, C-F bonds) and non-polar (benzyl rings) characteristics.

-

Prediction:

-

Water: Expected to have low solubility in water. While the amine functionality can form hydrogen bonds with water, the large, hydrophobic aromatic groups will dominate, limiting its aqueous solubility.

-

Organic Solvents: Predicted to be soluble in a range of common organic solvents, including alcohols (e.g., ethanol, methanol), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, THF), due to favorable van der Waals interactions and dipole-dipole forces.[5]

-

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a quantitative measure of solubility in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Sample Extraction:

-

Allow the solution to stand until any undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, dry flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Quantification:

-

Dry the flask containing the non-volatile amine residue to a constant weight.

-

The mass of the dissolved amine can then be determined by the difference in weight.

-

Solubility can be expressed in g/100 mL or mol/L.[5]

-

Density

The density of liquid this compound is expected to be greater than that of water, a common feature for aromatic compounds, particularly those containing heavier atoms like fluorine.

-

Prediction: The density will likely be in the range of 1.1 to 1.3 g/mL.

Experimental Protocol for Density Determination

-

Measurement:

-

Use a calibrated pycnometer (specific gravity bottle).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deionized water and weigh it at a known temperature.

-

Empty and dry the pycnometer, then fill it with this compound and weigh it at the same temperature.

-

-

Calculation:

-

The density can be calculated using the masses of the water and the sample and the known density of water at that temperature.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons, and the N-H proton. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The methylene protons would be a singlet or a doublet (if coupled to the N-H proton) around 3.8-4.5 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbon signal would appear in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the chemically equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

N-H Stretch: A characteristic absorption band for the N-H stretch of a secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the broad O-H stretch of alcohols.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will appear just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C Bends: Absorptions characteristic of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 233.26).

-

Fragmentation: A prominent fragment is expected at m/z = 109, corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺), resulting from the cleavage of the C-N bond. This is a common fragmentation pathway for benzylamines.

Caption: Expected spectroscopic signatures for this compound.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in fundamental chemical principles and established experimental methodologies. While a lack of published experimental data necessitates a predictive approach for some properties, the provided protocols offer a clear pathway for researchers to obtain this critical information. A thorough characterization of these physical properties is not merely an academic exercise; it is an essential step in unlocking the full potential of this compound in medicinal chemistry and beyond. The data and procedures outlined herein serve as a valuable resource for any scientist working with this promising compound, enabling more informed and efficient research and development.

References

-

Pharmaffiliates. This compound | CAS No : 134227-41-1. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of California, Los Angeles. Boiling Point Determination. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

Sources

A Guide to the Spectroscopic Characterization of Bis(4-fluorobenzyl)amine

This technical guide provides an in-depth analysis of the spectroscopic data for bis(4-fluorobenzyl)amine (C₁₄H₁₃F₂N), a key secondary amine in pharmaceutical and materials science research. As a symmetrical molecule featuring two fluorinated aromatic rings, its characterization presents a straightforward yet illustrative case study in the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and purity assessment.

Introduction: The Analytical Imperative

This compound serves as a valuable building block in organic synthesis. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, making this amine a precursor of interest.[1] Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of the material before its use in further synthetic applications. This guide will detail the expected and observed data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding the interpretation in both fundamental principles and comparative data from analogous structures.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Pathway

Mass spectrometry is a definitive technique for determining the molecular weight and revealing structural motifs through fragmentation analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method.

Experimental Protocol: GC-MS Analysis

A robust GC-MS protocol is essential for achieving reproducible results. The goal is to separate the analyte from any impurities and obtain a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms) is suitable.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at 1 mL/min

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature ramp ensures the elution of the compound without thermal degradation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides consistent and comparable fragmentation patterns.

-

Mass Scan Range: m/z 40-400, to ensure capture of the molecular ion and all significant fragments.

-

Source Temperature: 230°C

-

Data Interpretation: The Dominance of the Fluorobenzyl Cation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a highly stable primary fragment.[2]

| Feature | Predicted m/z | Observed m/z | Interpretation |

| Molecular Ion [M]⁺• | 233.10 | 233 | Corresponds to the molecular weight of C₁₄H₁₃F₂N. Its presence confirms the identity of the compound. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4] |

| Base Peak | 109.05 | 109 | This peak represents the [C₇H₆F]⁺ cation (the 4-fluorobenzyl cation). It is formed by α-cleavage, a characteristic fragmentation pathway for amines where the bond adjacent to the C-N bond is broken.[4][5] Its high abundance (base peak) is due to the resonance stabilization of this benzylic carbocation. |

| Fragment | 124.05 | 124 | This fragment corresponds to the [C₇H₅FN]⁺• radical cation, resulting from the loss of a fluorobenzyl radical ([C₇H₆F]•) from the molecular ion. |

The primary fragmentation pathway is the cleavage of one of the C-N bonds, leading to the formation of the exceptionally stable 4-fluorobenzyl cation (m/z 109). This fragmentation is so favorable that the m/z 109 peak is typically the base peak in the spectrum.[6]

Caption: A typical workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a synergistic process. Mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy rapidly identifies the core functional groups, confirming the presence of a secondary amine and a p-disubstituted aromatic system. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the molecular structure, confirming the connectivity and symmetry of the molecule. Together, these techniques provide a self-validating system for the unequivocal identification and quality assessment of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 9, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzylamine. PubChem. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

-

Taylor & Francis Online. (2015). Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. Retrieved January 9, 2026, from [Link]

-

Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved January 9, 2026, from [Link]

-

Perinu, C., et al. (2014). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 9, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). N,N-Bis(4-methoxybenzyl)-2-fluorobenzylamine - Optional[MS (GC)] - Spectrum. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 9, 2026, from [Link]

-

PubMed. (2002). Characterizing the Fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and Selected Metabolites Using Ion Trap Mass Spectrometry. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved January 9, 2026, from [Link]

-

precisionFDA. (n.d.). 4-FLUOROBENZYLAMINE. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-FLUOROBENZYLFORMATE - Optional[19F NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Bis(4-fluorobenzyl)amine

Introduction

Bis(4-fluorobenzyl)amine is a symmetrical secondary amine that holds interest within the realms of synthetic chemistry and drug discovery as a potential intermediate or scaffold. Its structure, featuring two fluorinated benzyl groups, imparts specific physicochemical characteristics that are crucial for its handling, reaction kinetics, and biological interactions. A thorough understanding of its solubility profile is a prerequisite for any application, from reaction solvent selection to its potential use in pharmaceutical formulations.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the core principles governing solubility, present detailed experimental protocols, and discuss the impact of key environmental factors.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental solubility assessment. These parameters influence everything from solvent selection to the analytical methods employed for quantification.

| Property | Value | Source |

| Chemical Structure |  | PubChem[1] |

| Molecular Formula | C₁₄H₁₃F₂N | PubChem[1] |

| Molecular Weight | 233.26 g/mol | PubChem[1] |

| CAS Number | 134227-41-1 | PubChem[1] |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | PubChem[1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Calculated LogP | 3.5 (Predicted) |

Expert Insight: The presence of two fluorophenyl groups suggests that this compound is a relatively non-polar, lipophilic molecule. The central secondary amine, however, introduces a site for hydrogen bonding and potential protonation, which will be critical to its aqueous solubility, particularly as a function of pH. The lack of reported experimental melting and boiling points indicates that this compound may not be widely characterized, necessitating the empirical determination of its properties as outlined in this guide.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful preliminary guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

For a compound like this compound, its solubility will be dictated by:

-

Lattice Energy: The energy required to break the crystal lattice of the solid compound.

-

Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.

-

Entropy of Mixing: The increase in disorder of the system upon dissolution.

As a secondary amine, this compound is a weak base. Its aqueous solubility is therefore highly dependent on the pH of the solution. In acidic conditions, the amine nitrogen can be protonated, forming a cationic species (an ammonium salt). This salt will be significantly more polar than the neutral molecule and, consequently, will exhibit much higher aqueous solubility. This relationship is a critical consideration in the design of oral drug formulations, where the pH varies dramatically throughout the gastrointestinal tract.

Experimental Determination of Solubility

A comprehensive solubility profile requires empirical determination. Two primary types of solubility measurements are commonly employed in research and development settings: thermodynamic solubility and kinetic solubility.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions. The "shake-flask" method is the gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the World Health Organization.[2]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain consistent across the later time points.[2]

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to screen large numbers of compounds.[3][4] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

384-well microplates

-

Liquid handling robot

-

Nephelometer

Procedure:

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 384-well plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve a range of final compound concentrations.

-

Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the formation of a precipitate and thus the kinetic solubility limit.[5]

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

The Critical Role of pH

As a secondary amine, this compound is a weak base and its aqueous solubility is profoundly affected by pH.

-

Low pH (Acidic): In an acidic environment, the lone pair of electrons on the nitrogen atom will accept a proton, forming the protonated, cationic form of the molecule. This charged species is significantly more polar and will exhibit substantially higher solubility in aqueous media.

-

High pH (Basic): In a basic environment, the amine will remain in its neutral, unprotonated form. This form is less polar and will have lower aqueous solubility.

Caption: Influence of pH on the Solubility of this compound.

The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution.

-

Endothermic Dissolution: If the dissolution process absorbs heat, an increase in temperature will lead to an increase in solubility. This is the most common scenario for solid organic compounds in liquid solvents.[6]

-

Exothermic Dissolution: If the dissolution process releases heat, an increase in temperature will lead to a decrease in solubility.

For this compound, it is likely that its solubility in most common solvents will increase with temperature. However, this should be confirmed experimentally.

Safety and Handling

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and development. While theoretical considerations suggest it is a lipophilic compound with pH-dependent aqueous solubility, empirical determination is paramount. The protocols outlined in this guide for thermodynamic and kinetic solubility provide a robust framework for generating a comprehensive and reliable solubility profile. By understanding and quantifying the solubility of this compound, researchers can make informed decisions regarding its application, from optimizing reaction conditions to designing effective formulation strategies.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Myatt, G. J. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

-

Green, C., McKee, S., & Saunders, K. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]

-

Dr. Lisa. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. YouTube. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluorobenzylamine. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. This compound | C14H13F2N | CID 834401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fr [fishersci.fr]

A Technical Guide to the Crystal Structure Analysis of Bis(4-fluorobenzyl)amine: From Synthesis to In-Silico Investigation

This technical guide provides a comprehensive workflow for the determination and in-depth analysis of the crystal structure of bis(4-fluorobenzyl)amine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust understanding of solid-state properties and intermolecular interactions. This document provides a procedural framework, from the synthesis and crystallization of the target compound to advanced computational analysis of its crystal structure.

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a critical component of drug development. This compound, a fluorinated organic compound, presents an interesting case for studying the influence of fluorine in directing intermolecular interactions and crystal packing. This guide will delineate the necessary steps to elucidate these structural features.

Synthesis and Crystallization of this compound

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This section outlines a common synthetic route and strategies for crystallization.

Synthesis via Reductive Amination

A reliable method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine.

Reaction Scheme:

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 4-fluorobenzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often a trial-and-error process. The following methods are recommended for this compound:

| Crystallization Method | Description | Solvent Systems to Attempt |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation. | Dichloromethane, Ethyl Acetate, Acetone, Methanol |

| Solvent Diffusion | A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface. | Compound in Dichloromethane, layered with Hexane or Pentane |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Compound in Methanol, with Ether as the anti-solvent in the larger jar |

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine the molecular and crystal structure using single-crystal X-ray diffraction.

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental and Computational Steps

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full sphere of data collection.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the fit between the calculated and observed structure factors.

-

Validation: The final structure is validated using tools like PLATON and submitted to crystallographic databases. The output is a Crystallographic Information File (CIF).

Computational Analysis of the Crystal Structure

With the crystal structure determined, computational methods can provide deeper insights into the intermolecular interactions that govern the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Workflow for Hirshfeld Surface Analysis:

Caption: Hirshfeld Surface Analysis Workflow.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial to understanding the roles of C-H···F, N-H···F, and potential π-π stacking interactions.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the geometry of the molecule and to calculate various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and is useful for identifying sites prone to electrophilic or nucleophilic attack, which in turn influences intermolecular interactions.

Conclusion

The comprehensive analysis of the crystal structure of this compound, following the detailed workflow presented in this guide, will provide invaluable insights into its solid-state properties. By combining experimental X-ray diffraction with computational techniques like Hirshfeld surface analysis and DFT, a complete picture of the intermolecular forces at play can be achieved. This knowledge is fundamental for the rational design of crystalline materials in the pharmaceutical and materials science fields.

References

Due to the procedural nature of this guide, specific crystallographic data for this compound is not cited. The references below pertain to the general techniques and concepts discussed.

-

Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of Bis(4-fluorobenzyl)amine

Foreword: This document provides a comprehensive technical guide on the safe handling of this compound. Due to the limited availability of detailed, peer-reviewed safety data specifically for this compound, this guide employs a standard toxicological principle: leveraging comprehensive data from a close structural analog, 4-Fluorobenzylamine. The corrosive nature of the amine functional group and the shared fluorobenzyl moiety suggest that the safety and handling protocols for both compounds are fundamentally similar. All recommendations should be implemented under the direct supervision of a qualified chemist and in accordance with institutional and regulatory standards.

This compound is a secondary amine, while its primary amine analog, 4-Fluorobenzylamine, serves as a crucial reference for its safety profile. 4-Fluorobenzylamine is recognized as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The physicochemical properties of both compounds are summarized below.

| Property | This compound | 4-Fluorobenzylamine |

| CAS Number | 134227-41-1[2][3][4] | 140-75-0[1][5][6] |

| Molecular Formula | C₁₄H₁₃F₂N[2][3] | C₇H₈FN[1][5] |

| Molecular Weight | 233.26 g/mol [2][3] | 125.15 g/mol [1][5] |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine[2] | (4-fluorophenyl)methanamine[6] |

| Appearance | Liquid[3] | Colorless to light yellow clear liquid[1] |

| Boiling Point | No data available | 183 - 185 °C[5] |

| Flash Point | No data available | 66 °C (150.8 °F) - closed cup[5][7] |

| Density | No data available | 1.095 g/mL at 25 °C |

Hazard Identification and Classification

Both this compound and 4-Fluorobenzylamine are classified as corrosive. The primary danger associated with these compounds is their ability to cause severe skin burns and serious eye damage.[3] This corrosive nature is a key consideration for all handling and storage procedures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

| GHS Classification | This compound | 4-Fluorobenzylamine |

| Pictogram | [3] | |

| Signal Word | Danger [3] | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3] | H314: Causes severe skin burns and eye damage.[6][8][9] H227: Combustible liquid.[8][10] |

| Hazard Class | Skin Corrosion/Irritation (Category 1)[3] | Skin Corrosion/Irritation (Category 1B)[5][6] Serious Eye Damage (Category 1)[5][7] |

Causality of Corrosivity: The basicity of the amine nitrogen atom is the primary driver of the corrosive properties. It can readily react with moisture on skin, eyes, and mucous membranes, leading to chemical burns. Ingestion can cause severe damage and perforation of the esophagus and stomach.[5][9]

Exposure Controls & Personal Protective Equipment (PPE)

A systematic approach to controlling exposure is critical. The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound and 4-Fluorobenzylamine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or mists.[5][9]

-

Ventilation: Use adequate general and local exhaust ventilation to maintain airborne concentrations below any applicable exposure limits.[8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection.[8] A face shield should be worn in situations with a higher risk of splashing.[8] All eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Breakthrough time and compatibility must be verified with the glove manufacturer.[5]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives (e.g., Type ABEK or Type K).[11]

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to minimize the risk of exposure and accidents.

Safe Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned correctly, and the location of the nearest safety shower and eyewash station is known.

-

Chemical Transfer: Use non-sparking tools and grounded equipment.[12] When transferring the liquid, pour slowly to minimize splashing. Avoid all contact with skin, eyes, and clothing.[8]

-

Housekeeping: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling the chemical, even if gloves were worn.[8][10]

-

Clothing: Immediately remove any clothing that becomes contaminated.[8][10] Contaminated clothing must be washed before reuse.[8][10]

Storage Requirements

-

Location: Store in a designated corrosives area that is cool, dry, and well-ventilated.[5][9] The storage area should be secured and accessible only to authorized personnel.[8][10]

-

Container: Keep the container tightly closed to prevent reaction with atmospheric moisture and carbon dioxide.[5][13]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[5][9] The compound is a combustible liquid.[5][8]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][9]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill. All laboratory personnel must be trained in these procedures.

First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical personnel.[5][10] First responders should protect themselves from contamination.[10]

-

Inhalation: Remove the victim to fresh air immediately.[8] If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth).[5][9] Seek immediate medical attention.[5]

-

Skin Contact: Immediately take off all contaminated clothing and shoes.[5][8] Flush the affected skin with large amounts of water for at least 15 minutes.[5][8] Call a physician immediately.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] If present, remove contact lenses.[5] Immediate medical attention is required.[5]

-

Ingestion: Do NOT induce vomiting, as this poses a risk of perforation.[5][10] Clean the mouth with water and have the victim drink a couple of glasses of water.[10] Never give anything by mouth to an unconscious person.[5] Call a physician immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, sand, or alcohol-resistant foam.[9][12][14] Water spray can be used to cool closed containers.[14][15]

-

Specific Hazards: The compound is combustible.[5] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[9][11] Containers may explode when heated.[9][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation. Remove all sources of ignition.[5][9] Avoid breathing vapors and prevent contact with skin and eyes.[12]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][10]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite, or dry earth).[5][15] Place the material into a suitable, labeled, and closed container for disposal.[5][9]

Stability and Reactivity

-

Reactivity: The product is generally stable under normal conditions.[5] Hazardous polymerization will not occur.[9]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][9]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[9][11]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The information below is largely based on data from 4-Fluorobenzylamine.

-

Acute Toxicity: No specific data is available for oral, dermal, or inhalation LD50/LC50.

-

Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[5][6]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[5][6]

-

Symptoms of Overexposure: May include headache, dizziness, nausea, and vomiting.[5][9] As a corrosive material, ingestion can cause severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus.[5][9] Inhalation may cause corrosive injuries to the upper respiratory tract.[6]

Disposal Considerations

-

Waste Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[9] It is recommended to entrust disposal to a licensed waste disposal company.

-

Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[15] They should be disposed of in the same manner as the product.

Conclusion

This compound is a hazardous chemical that must be handled with extreme care. Its classification as a corrosive substance, capable of causing severe skin burns and eye damage, dictates the necessity for stringent safety protocols. The procedural guidance in this document, derived from its own classification and that of its close structural analog 4-Fluorobenzylamine, underscores the importance of using robust engineering controls, appropriate personal protective equipment, and strict handling procedures. All work with this compound should be preceded by a thorough risk assessment and performed only by trained personnel familiar with its hazards.

References

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Fluorobenzylamine. [Link]

-

PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Universal pH. 4-Fluoro Benzyl Amine. [Link]

-

GSRS. This compound. [Link]

-

Pharmaffiliates. CAS No : 134227-41-1 | Product Name : this compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H13F2N | CID 834401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 134227-41-1 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.fr [fishersci.fr]

- 6. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorobenzylamine - Safety Data Sheet [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Probing the Enigmatic Mechanism of Action of Bis(4-fluorobenzyl)amine: A Technical Guide for CNS Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-fluorobenzyl)amine is a fluorinated organic compound with a largely uncharacterized biological activity profile. Despite the absence of direct research on its mechanism of action, its structural similarity to known central nervous system (CNS) active molecules, particularly atypical dopamine transporter (DAT) inhibitors, provides a compelling foundation for a hypothesized mechanism. This technical guide synthesizes the available evidence from structurally related compounds to propose a primary mechanism of action for this compound centered on the modulation of monoamine transporters. Furthermore, it outlines a comprehensive experimental framework to rigorously test this hypothesis and explore potential secondary mechanisms. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological properties of this intriguing molecule.

Introduction and Chemical Identity

This compound, with the molecular formula C14H13F2N, is a secondary amine characterized by two 4-fluorobenzyl groups attached to a nitrogen atom.[1][2] The presence of fluorine atoms is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[3][4][5][6] While readily available from commercial suppliers for research purposes, to date, no peer-reviewed studies have been published detailing the specific mechanism of action of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H13F2N | PubChem[1] |

| Molecular Weight | 233.26 g/mol | PubChem[1] |

| CAS Number | 134227-41-1 | Sigma-Aldrich[2] |

| Appearance | Liquid (at room temperature) | Sigma-Aldrich[2] |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | PubChem[1] |

A Hypothesized Primary Mechanism of Action: Atypical Monoamine Transporter Inhibition

Based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds, we hypothesize that the primary mechanism of action of this compound is the inhibition of monoamine transporters, with a potential preference for the dopamine transporter (DAT) . This hypothesis is predicated on the significant body of research surrounding compounds containing the bis(4-fluorophenyl)methyl moiety, which are potent and selective atypical DAT inhibitors.[7][8][9][10]

The Rationale: Lessons from Structural Analogs

The core structure of this compound shares key pharmacophoric features with a class of compounds known as atypical DAT inhibitors. These inhibitors are of significant interest for the development of therapeutics for substance use disorders and other neuropsychiatric conditions because they increase synaptic dopamine levels without producing the psychostimulant effects associated with typical DAT inhibitors like cocaine.[7][10]

-

The Bis(4-fluorophenyl)methyl Pharmacophore: Extensive research on derivatives of modafinil and benztropine has highlighted the importance of the bis(4-fluorophenyl)methyl group for high-affinity binding to the DAT.[8][11] This structural motif is believed to interact with a specific binding pocket within the transporter protein. While this compound possesses two separate 4-fluorobenzyl groups rather than a single bis(4-fluorophenyl)methyl group, the spatial arrangement and electronic properties are sufficiently similar to suggest a comparable interaction with the DAT.

-

Atypical Inhibition Profile: Atypical DAT inhibitors are thought to stabilize an inward-facing conformation of the transporter, which is distinct from the outward-facing conformation stabilized by cocaine.[10][12] This differential conformational stabilization is believed to underlie the lack of psychostimulant effects. It is plausible that this compound, if it binds to the DAT, would also induce an atypical conformational state.

Proposed Signaling Pathway

The hypothesized interaction of this compound with the dopamine transporter would lead to an increase in synaptic dopamine concentrations. This, in turn, would enhance dopaminergic signaling through post-synaptic D1 and D2 receptors.

Figure 1: Hypothesized mechanism of this compound as a dopamine transporter (DAT) inhibitor.

Potential Alternative and Secondary Mechanisms of Action

While DAT inhibition represents the most probable primary mechanism, the chemical structure of this compound suggests other potential biological targets that warrant investigation.

Inhibition of Other Monoamine Transporters

It is plausible that this compound also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Cross-reactivity with these transporters is common among DAT inhibitors. The selectivity profile of this compound for DAT, SERT, and NET would be a critical determinant of its overall pharmacological effect.

Monoamine Oxidase (MAO) Inhibition

Fluorinated benzylamine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO would also lead to increased synaptic levels of dopamine, serotonin, and norepinephrine, complementing a transporter inhibition mechanism.

A Framework for Experimental Validation

To validate the hypothesized mechanisms of action, a systematic and multi-tiered experimental approach is essential. The following protocols provide a roadmap for the comprehensive pharmacological characterization of this compound.

Tier 1: In Vitro Target Engagement and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at the primary hypothesized targets.

Experimental Workflow:

Figure 2: Tier 1 in vitro experimental workflow for target validation.

Step-by-Step Methodologies:

-

Radioligand Binding Assays:

-

Principle: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

-

Protocol:

-

Prepare cell membrane homogenates from cells recombinantly expressing human DAT, SERT, or NET.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Uptake Assays:

-

Principle: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).

-

Protocol:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Terminate the uptake after a short incubation period by rapid filtration and washing.

-

Quantify the amount of accumulated radioactivity in the synaptosomes.

-

Determine the IC50 for the inhibition of uptake.

-

-

-

MAO Enzyme Activity Assays:

-

Principle: To assess the inhibitory potential of this compound on MAO-A and MAO-B activity.

-

Protocol:

-

Use commercially available MAO-A and MAO-B enzyme preparations.

-

Incubate the enzymes with a fluorogenic or chromogenic substrate in the presence of varying concentrations of this compound.

-

Monitor the production of the fluorescent or colored product over time using a plate reader.

-

Calculate the IC50 for the inhibition of MAO-A and MAO-B activity.

-

-

Tier 2: Cellular and Ex Vivo Assays

Objective: To confirm the mechanism of action in a more physiological context and to assess potential off-target effects.

-

Ex Vivo Autoradiography: To visualize the binding of a radiolabeled form of this compound (if synthesized) or the displacement of a known radioligand by unlabeled this compound in brain slices. This will provide anatomical information on its binding sites.

-

In Vivo Microdialysis: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of freely moving animals following systemic administration of this compound. This will provide direct evidence of its in vivo effects on neurotransmitter dynamics.

-